molecular formula C17H18N4O3S B4324275 2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE

2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE

Cat. No.: B4324275
M. Wt: 358.4 g/mol
InChI Key: WBXPCDOMPZUZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a hydroxybenzyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the hydroxybenzyl group, and the coupling with the isoxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group may yield quinones, while substitution reactions can introduce various functional groups into the imidazole or isoxazole rings.

Scientific Research Applications

2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE
  • N-(5-methylisoxazol-3-yl)malonamide
  • N1,N2-bis(5-methylisoxazol-3-yl)oxalamide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-7-15(21-24-10)20-16(23)9-25-17-18-11(2)14(19-17)8-12-3-5-13(22)6-4-12/h3-7,22H,8-9H2,1-2H3,(H,18,19)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXPCDOMPZUZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=C(N2)C)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE
Reactant of Route 2
2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE
Reactant of Route 3
2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE
Reactant of Route 4
2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE
Reactant of Route 6
2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE

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